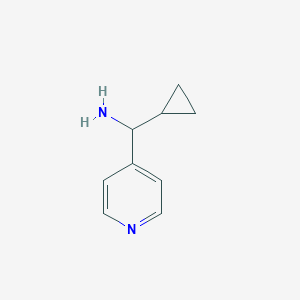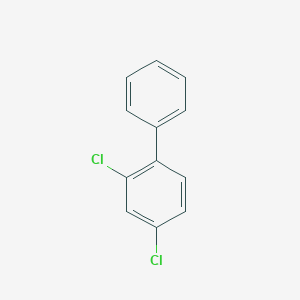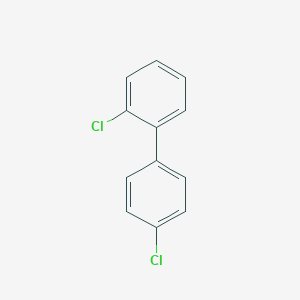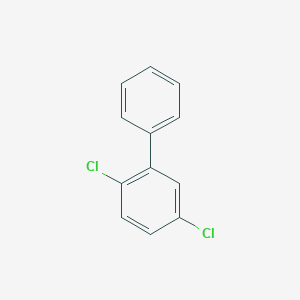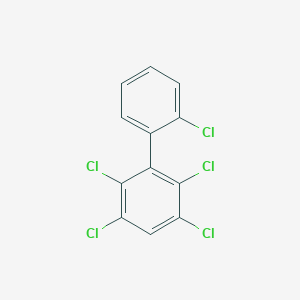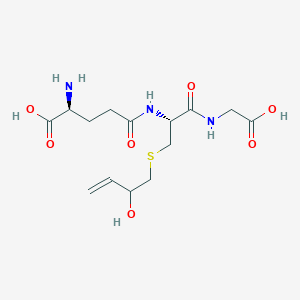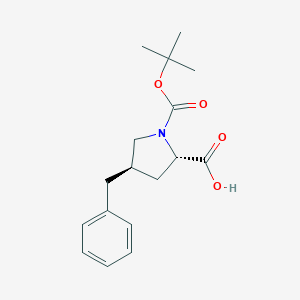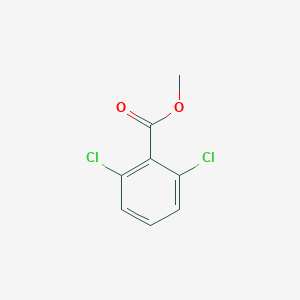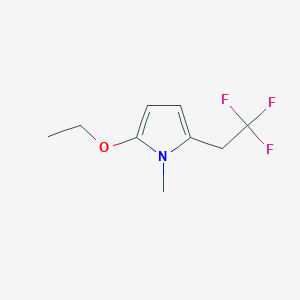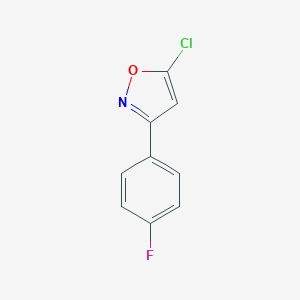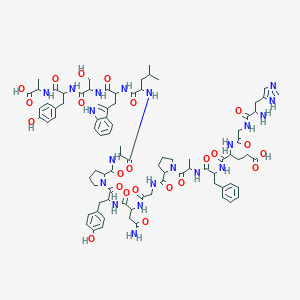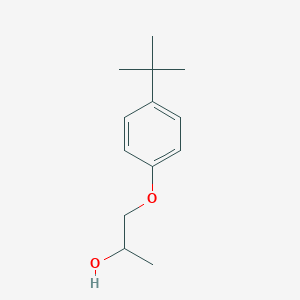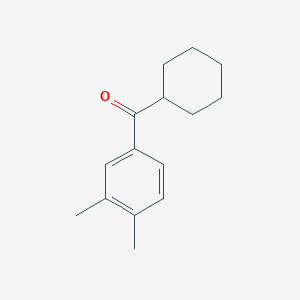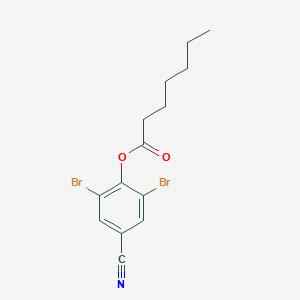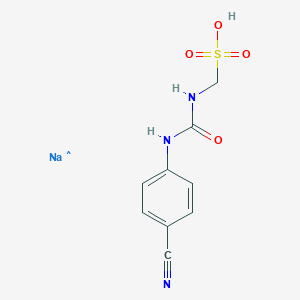
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea, also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC), is a water-soluble, heterobifunctional crosslinker that is widely used in the field of biochemistry and molecular biology. It is a chemical reagent that can covalently link two molecules together, and is commonly used to conjugate proteins, peptides, and other biomolecules.
Wirkmechanismus
The mechanism of action of sulfo-SMCC involves the formation of a stable covalent bond between two molecules, typically a protein or peptide and a small molecule or another protein. The reaction occurs between the maleimide group of sulfo-SMCC and a thiol group on the target molecule, resulting in the formation of a stable thioether bond.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of sulfo-SMCC depend on the specific application and target molecule. In general, the covalent crosslinking of proteins and other biomolecules can result in increased stability, improved solubility, and altered activity or function. However, the effects of crosslinking can also be detrimental, such as in cases where the crosslinking interferes with normal protein-protein interactions or enzymatic activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of sulfo-SMCC as a crosslinking reagent include its water solubility, high reactivity, and ability to form stable crosslinks between a wide range of biomolecules. Its limitations include the potential for non-specific crosslinking, which can result in the formation of unwanted conjugates, as well as the potential for interference with normal protein function.
Zukünftige Richtungen
There are many potential future directions for the use of sulfo-SMCC in scientific research. One area of interest is the development of new conjugation strategies that minimize non-specific crosslinking and maximize the efficiency of the reaction. Another area of interest is the use of sulfo-SMCC in the development of novel biosensors and drug delivery systems, which could have important applications in the diagnosis and treatment of disease. Finally, the continued exploration of the biochemical and physiological effects of sulfo-SMCC crosslinking could provide valuable insights into the structure and function of biomolecules.
Synthesemethoden
The synthesis of sulfo-SMCC involves several steps, including the reaction of N-hydroxysuccinimide (NHS) with N-maleimidomethyl cyclohexane-1-carboxylate (MCC), followed by the reaction of the resulting NHS-MCC intermediate with sodium sulfite. The final product, sulfo-SMCC, is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
Sulfo-SMCC has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is commonly used to crosslink proteins and other biomolecules, to create stable conjugates for use in various assays and experiments. It is also used in the development of biosensors, drug delivery systems, and other biomedical applications.
Eigenschaften
CAS-Nummer |
134555-22-9 |
|---|---|
Produktname |
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea |
Molekularformel |
C9H8N3NaO4S |
Molekulargewicht |
278.24 g/mol |
InChI |
InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16); |
InChI-Schlüssel |
XRXSLFFUSLTRJP-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)O.[Na] |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
Synonyme |
CNPh-SMe-urea N-(4-cyanophenyl)-N'-((sodiosulfo)methyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



